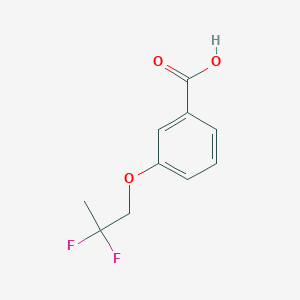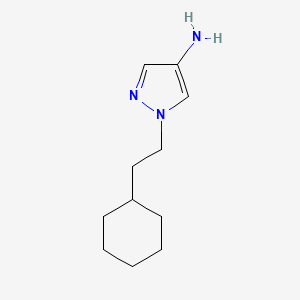
1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-(3-bromophenyl)-3-(2-naphthalenyl)-, (2E)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-bromophenyl)-3-(2-naphthalenyl)-, (2E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: In the development of organic semiconductors or photonic materials.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Propen-1-one, 1-(4-bromophenyl)-3-(2-naphthalenyl)-, (2E)-
- 2-Propen-1-one, 1-(3-chlorophenyl)-3-(2-naphthalenyl)-, (2E)-
- 2-Propen-1-one, 1-(3-bromophenyl)-3-(1-naphthalenyl)-, (2E)-
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(3-bromophenyl)-3-(2-naphthalenyl)-, (2E)- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the naphthalenyl group can impart unique electronic and steric properties, making it distinct from other chalcones.
特性
分子式 |
C19H13BrO |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
(E)-1-(3-bromophenyl)-3-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H13BrO/c20-18-7-3-6-17(13-18)19(21)11-9-14-8-10-15-4-1-2-5-16(15)12-14/h1-13H/b11-9+ |
InChIキー |
JEVVAPHYPYKIJY-PKNBQFBNSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CC(=CC=C3)Br |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)
![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)









![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
